molecular formula C9H16O3 B1448047 6-Methyl-7-oxooctanoic acid CAS No. 99183-34-3

6-Methyl-7-oxooctanoic acid

Cat. No. B1448047
CAS RN: 99183-34-3
M. Wt: 172.22 g/mol
InChI Key: WFGUTPGXNJPFOF-UHFFFAOYSA-N
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Description

6-Methyl-7-oxooctanoic acid, also known as Pinacolborane Impurity 29, is a chemical compound with the molecular formula C9H16O3 . It has a molecular weight of 172.22 .


Synthesis Analysis

The synthesis of 6-Methyl-7-oxooctanoic acid has been reported in the literature. For instance, it was used as a precursor for the synthesis of novel 3-(4-carboxybutyl)indolenines . Protodeboronation of pinacol boronic esters has also been reported, which could potentially be used in the synthesis of 6-Methyl-7-oxooctanoic acid .


Molecular Structure Analysis

The molecular structure of 6-Methyl-7-oxooctanoic acid consists of nine carbon atoms, sixteen hydrogen atoms, and three oxygen atoms . The InChI code for this compound is 1S/C9H16O3/c1-7(8(2)10)5-3-4-6-9(11)12/h7H,3-6H2,1-2H3,(H,11,12) .


Chemical Reactions Analysis

6-Methyl-7-oxooctanoic acid has been used in the synthesis of carboxyalkylindolenines . It can also undergo protodeboronation, a reaction that involves the removal of a boron atom from a boronic ester .


Physical And Chemical Properties Analysis

6-Methyl-7-oxooctanoic acid is a liquid at room temperature .

Scientific Research Applications

1. Synthesis and Chemical Reactions

6-Methyl-7-oxooctanoic acid is involved in various synthetic processes and chemical reactions. For instance, it has been used in nucleophilic acylation with disodium tetracarbonylferrate, a reaction crucial for the preparation of esterification products like Methyl 7-oxoheptanoate and Methyl 7-oxooctanoate (Finke & Sorrell, 2003). Additionally, it serves as an intermediate in reactions such as the preparation of methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)-heptanoate, an essential compound for prostaglandin synthesis (Babler & Moy, 1979).

2. Radiotracer Synthesis

In the field of medical imaging, 6-Methyl-7-oxooctanoic acid has been utilized in synthesizing radiotracers like 8-cyclopentadienyltricarbonyl 99mTc 8-oxooctanoic acid. This compound is significant for evaluating medium chain fatty acid metabolism in the liver, demonstrating its potential in diagnostic imaging (Lee et al., 2004).

3. Synthesis of Macrolides and Pheromones

This compound is also pivotal in the synthesis of macrolides and pheromones. For instance, it has been used in the synthesis of multifunctional pheromones for the honeybee Apis mellifera, a crucial step in understanding and replicating insect communication mechanisms (Ishmuratov et al., 2004). Moreover, it's involved in the synthesis of whisky lactone, a compound with applications in the food and beverage industry for flavoring (Zhang Junsong, 2012).

4. Studies in Oxidation and Degradation

Research has also delved into the oxidation and degradation processes involving 6-Methyl-7-oxooctanoic acid. The study of its autoxidation products helps in understanding lipid oxidation, a crucial aspect in food science and preservation (Sehat et al., 1998). This research is essential for improving food storage and processing techniques.

5. Exploration in Organic Chemistry

The compound's role extends to broader applications in organic chemistry. For example, it's used in the facile synthesis of esters for research in fatty acid chemistry, demonstrating its versatility in various organic synthesis processes (Ballini & Petrini, 1984).

Safety And Hazards

6-Methyl-7-oxooctanoic acid is classified as a dangerous substance. It can cause severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Relevant Papers The synthesis of 6-Methyl-7-oxooctanoic acid and its use in the synthesis of carboxyalkylindolenines is discussed in a paper published in the Russian Chemical Bulletin . Another paper discusses the protodeboronation of pinacol boronic esters, which could potentially be used in the synthesis of 6-Methyl-7-oxooctanoic acid .

properties

IUPAC Name

6-methyl-7-oxooctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-7(8(2)10)5-3-4-6-9(11)12/h7H,3-6H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFGUTPGXNJPFOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCCC(=O)O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-7-oxooctanoic acid

CAS RN

99183-34-3
Record name 6-methyl-7-oxooctanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
VE Kuznetsova, AV Chudinov - Russian Chemical Bulletin, 2008 - Springer
… A method for the synthesis of 6 methyl 7 oxooctanoic acid, the precursor for these indolenines, was developed. … The present study was devoted to the synthesis of indo …
Number of citations: 1 link.springer.com
VE Kuznetsova, VA Vasiliskov, OV Antonova… - Russian journal of …, 2008 - Springer
… Indoleninium salt (IV) containing the carboxybutyl group was prepared from p-tolylhydrazine chloride and 6-methyl7-oxooctanoic acid by the Fisher cyclization and subsequent …
Number of citations: 4 link.springer.com
M Jukic, D Sterk, Z Casar - Current Organic Synthesis, 2012 - ingentaconnect.com
In 1881, Rainer Ludwig Claisen discovered a carbon-carbon bond-forming reaction between two esters or an ester and a carbonyl compound in the presence of a base. The reaction …
Number of citations: 37 www.ingentaconnect.com
VE Kuznetsova, TA Luk'yanova, VA Vasiliskov… - Russian Chemical …, 2007 - Springer
… and 6 methyl 7 oxooctanoic acid (4)2—6 were prepared as de scribed earlier. … 6 methyl 7 oxooctanoic acid (4) (720 mg, 4.2 mmol), phenyl hydrazine (3) (420 µL, 4.2 mmol), and glacial …
Number of citations: 2 link.springer.com
VE Kuznetsova, VA Vasiliskov, AS Zasedatelev… - Mendeleev …, 2008 - Elsevier
… Carboxyindolenines 4a,b were prepared in good yields by heating 6-methyl-7-oxooctanoic acid 2 and substituted hydrazines 1a,b in acetic acid. Indolenine 4b thus obtained is …
Number of citations: 9 www.sciencedirect.com
ВЕ Кузнецова, АВ Чудинов - Известия Академии наук. Серия …, 2008 - elibrary.ru
Синтезированы новые представители индоленинов с карбоксибутильной группой в положении 3 индоленинового фрагмента. Разработана схема синтеза 6-метил-7-…
Number of citations: 1 elibrary.ru

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